FSCPX is a synthetic xanthine derivative classified as a selective, irreversible A1AR antagonist [, , , ]. It serves as a valuable tool for investigating the physiological and pharmacological roles of A1ARs in various biological systems [, , , , , ].
Synthesis Analysis
The synthesis of FSCPX involves a multi-step process detailed in []. While the specific protocol is not explicitly outlined here, the general approach involves attaching a reactive fluorosulfonylphenyl group to the xanthine core through a linker. Modifications to this linker structure have been explored to optimize the compound's pharmacological properties, particularly its affinity and irreversible binding to the A1AR [].
Molecular Structure Analysis
The primary chemical reaction associated with FSCPX is its irreversible binding to the A1AR. This interaction is thought to occur through a covalent bond formation between the fluorosulfonyl group of FSCPX and a reactive amino acid residue within the binding site of the receptor [, ]. This irreversible binding leads to a long-lasting blockade of the receptor, effectively "knocking down" its function in a biological system [, ].
Mechanism of Action
FSCPX exerts its effects by irreversibly binding to A1ARs, preventing the binding and subsequent signaling of endogenous adenosine []. This antagonism effectively silences the receptor, allowing researchers to study the downstream consequences of A1AR inactivation. It's important to note that recent research suggests FSCPX may also interact with other targets, potentially inhibiting enzymes involved in adenosine metabolism [, , ]. This observation necessitates careful interpretation of experimental data when using FSCPX.
Physical and Chemical Properties Analysis
While specific data on physical and chemical properties like solubility, melting point, and stability are not extensively detailed in the provided abstracts, its lipophilic nature is highlighted in one study []. This lipophilicity likely influences its ability to penetrate cell membranes and access intracellular targets.
Applications
Investigating A1AR reserve: FSCPX helps determine the A1AR reserve for various adenosine-mediated effects. This application has been demonstrated in studies assessing the receptor reserve for the negative inotropic effect of adenosine in guinea pig atria [, , ].
Differentiating A1AR-mediated effects: FSCPX allows researchers to distinguish between A1AR-mediated effects and those mediated by other adenosine receptor subtypes or signaling pathways [, ]. This selectivity is invaluable for dissecting complex physiological responses.
Studying A1AR desensitization and resensitization: The irreversible nature of FSCPX makes it a suitable tool for investigating the mechanisms and kinetics of A1AR desensitization and resensitization [, ].
Exploring the therapeutic potential of A1AR antagonists: While not the focus of this analysis, FSCPX serves as a pharmacological tool compound to understand the potential benefits of A1AR antagonism in conditions such as diarrhea [].
Uncovering novel interactions: Recent research suggests potential off-target effects of FSCPX, particularly its interaction with nucleoside transporters and enzymes involved in adenosine metabolism [, , ]. This finding opens up new avenues for investigating adenosine signaling and its regulation.
Future Directions
Further investigation of off-target effects: The potential interactions of FSCPX with nucleoside transporters and adenosine-metabolizing enzymes require further investigation to clarify their significance and potential implications for data interpretation [, , ].
Development of more selective irreversible A1AR antagonists: While FSCPX exhibits high selectivity for A1AR, developing analogs with improved selectivity profiles and pharmacokinetic properties remains an area of interest [].
Exploration of therapeutic applications: Understanding the therapeutic potential of A1AR antagonism in various diseases, such as cardiovascular diseases and inflammatory disorders, warrants further investigation, potentially leveraging the knowledge gained from FSCPX research [].
Related Compounds
Adenosine
Compound Description: Adenosine is an endogenous purine nucleoside that acts as a signaling molecule through adenosine receptors (ARs). It plays a crucial role in various physiological processes, including cardiovascular regulation, neurotransmission, and immune responses. [, , , , , ]
Relevance: Adenosine is the endogenous agonist of the A1 adenosine receptor (A1AR), the primary target of FSCPX. FSCPX acts as an irreversible antagonist, blocking the effects of adenosine at the A1AR. Studies investigating the pharmacological effects of FSCPX often use adenosine to induce A1AR-mediated responses, which are then inhibited by FSCPX. This allows researchers to assess the potency and selectivity of FSCPX as an A1AR antagonist. [, , , , , ]
N6-Cyclopentyladenosine (CPA)
Compound Description: N6-Cyclopentyladenosine (CPA) is a synthetic adenosine analog and a highly selective agonist for the A1AR. It exhibits higher affinity for the A1AR compared to adenosine and is widely used as a pharmacological tool to study A1AR-mediated signaling pathways. [, , ]
Relevance: Similar to adenosine, CPA is used in conjunction with FSCPX to investigate the antagonist properties of FSCPX at the A1AR. The use of CPA in these studies helps to isolate and characterize the specific effects mediated by A1AR, as opposed to other adenosine receptor subtypes. [, , ]
8-Cyclopentyl-1,3-dipropylxanthine ([3H]CPX)
Compound Description: 8-Cyclopentyl-1,3-dipropylxanthine ([3H]CPX) is a radiolabeled antagonist of the A1AR. It is frequently used as a radioligand in binding assays to quantify the density and affinity of A1ARs in tissues or cells. []
Relevance: [3H]CPX is utilized to directly assess the interaction of FSCPX with A1ARs. By measuring the displacement of [3H]CPX from A1ARs by FSCPX, researchers can determine the binding affinity and irreversible nature of FSCPX's antagonism. []
2-Chloro-N6-cyclopentyladenosine (CCPA)
Compound Description: 2-Chloro-N6-cyclopentyladenosine (CCPA) is a synthetic adenosine analog known for its potent and selective agonist activity at the A1AR. []
Relevance: CCPA, like adenosine and CPA, is employed in studies to elicit A1AR-mediated responses. The effects of CCPA can be blocked by FSCPX, demonstrating FSCPX's antagonistic action at the A1AR. []
Compound Description: IB-MECA is an adenosine analog that acts as a selective agonist for the A3 adenosine receptor (A3AR). It has a higher affinity for the A3AR compared to other adenosine receptor subtypes. []
Relevance: IB-MECA is used in research to investigate the potential off-target effects of FSCPX. While FSCPX is primarily known as an A1AR antagonist, some studies suggest it may also interact with the A3AR. By using IB-MECA to stimulate A3AR-mediated responses, researchers can assess whether FSCPX exhibits any antagonistic or modulatory effects at this receptor subtype. []
Compound Description: MRS1191 is a selective antagonist of the A3AR. It is often used to block the actions of A3AR agonists, such as IB-MECA, in experimental settings. []
Relevance: In conjunction with IB-MECA, MRS1191 helps to clarify the role of A3AR in the pharmacological effects observed in studies involving FSCPX. By blocking the A3AR with MRS1191, researchers can determine whether any effects of FSCPX are specifically mediated through the A3AR or through other mechanisms. []
S-(2-hydroxy-5-nitrobenzyl)-6-thioinosine (NBTI)
Compound Description: NBTI is a potent and selective inhibitor of equilibrative nucleoside transporters (ENTs), which are responsible for the cellular uptake and release of adenosine. By inhibiting ENTs, NBTI increases the extracellular concentration of adenosine. [, , , ]
Relevance: NBTI is frequently used in combination with FSCPX in studies investigating the effects of adenosine on A1AR-mediated responses. The interaction between FSCPX and NBTI is complex, and research suggests that FSCPX might influence the effects of NBTI on adenosine levels. [, , , ]
8-Cyclopentyltheophylline (CPT)
Compound Description: 8-Cyclopentyltheophylline (CPT) is a methylxanthine derivative that acts as a non-selective adenosine receptor antagonist. It binds to and blocks all four adenosine receptor subtypes (A1, A2A, A2B, and A3). []
Relevance: CPT is used as a tool to broadly inhibit adenosine receptor signaling and assess the contribution of adenosine receptors to observed pharmacological effects. []
Compound Description: PACPX is a xanthine derivative known for its high affinity and selectivity for the A1AR. It is often used as an antagonist to block A1AR-mediated signaling pathways. []
Relevance: Similar to CPT, PACPX helps differentiate the roles of A1AR from other adenosine receptor subtypes in the context of FSCPX's pharmacological actions. []
PSB-12379
Compound Description: PSB-12379 is a selective inhibitor of CD73, an enzyme involved in the extracellular conversion of adenosine monophosphate (AMP) to adenosine. By inhibiting CD73, PSB-12379 reduces the production of adenosine in the extracellular space. []
Relevance: PSB-12379 is used to investigate the potential interaction between FSCPX and adenosine production pathways. Research suggests that FSCPX might influence the activity of ectonucleotidases, such as CD73, which are involved in adenosine formation. []
POM-1
Compound Description: While its full chemical name is not explicitly mentioned in the provided abstracts, POM-1 is mentioned as an inhibitor of CD73, similar to PSB-12379. It is likely another compound used to study the potential effects of FSCPX on ectonucleotidase activity. []
Relevance: POM-1 serves as an additional tool to explore the possible impact of FSCPX on CD73-mediated adenosine production. By comparing the effects of POM-1 and PSB-12379, researchers can gain further insights into the potential mechanisms by which FSCPX might interfere with adenosine formation. []
SHA040
Compound Description: SHA040 is a compound characterized as a partial agonist of the A1AR. Unlike full agonists that elicit maximal receptor activation, partial agonists induce submaximal responses, even at saturating concentrations. []
Relevance: SHA040 is used to investigate the concept of receptor reserve for A1AR-mediated responses. By comparing the effects of SHA040 and full agonists like adenosine or CPA, researchers can assess the efficiency of A1AR coupling to downstream signaling pathways. This information helps to understand the pharmacological implications of FSCPX's irreversible antagonism at the A1AR. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Broad spectrum antibiotic. Inhibits UDP-N-acetylglucosamine enolpyruval transferase to inhibit bacterial wall synthesis. Orally active. Fosfomycin calcium is a MurA and isopentenyl mevalonate kinase inhibitor that prevents synthesis of bacterial cell walls. It also prevents aminoglycoside antibiotic-induced nephrotoxicity and lowers serum levels of TNF-α, IL-1β, and IL-6 in models of septic Pseudomonas infection.
Fosfomycin trometamol is a broad-spectrum antibiotic that is active against Gram-negative and Gram-positive bacteria with MIC90 values of 8, 32, 4, and 32 µg/mL for ESBL E. coli, carbapenemase-producing K. pneumoniae, P. mirabilis, and methicillin-resistant S. saprophyticus, respectively, in a broth microdilution assay. It is an inhibitor of uridine diphospho-N-acetyl-D-glucosamine enolpyruvyl transferase (MurA) that enters cells via the glycerol-3-phosphate and hexose-6-phosphate transporters. Formulations containing fosfomycin trometamol have been used in the treatment of urinary tract infections. Fosfomycin trometamine is an antibiotic produced by Streptomyces fradiae.
Fosinopril is a phosphinic acid-containing angiotensin-converting enzyme (ACE) inhibitor with antihypertensive activity. As an ester prodrug, fosinopril is hydrolysed by esterases to its active metabolite fosinoprilat. Fosinoprilat specifically and competitively inhibits angiotensin-converting enzyme thereby decreasing the formation of the potent vasoconstrictor angiotensin II, resulting in diminished vasopressor activity. In addition, angiotensin II-mediated aldosterone secretion by adrenal cortex is decreased, which results in a decrease of sodium retention and an increase in water outflow. Fosinopril is an angiotensin-converting enzyme (ACE) inhibitor used in the therapy of hypertension and heart failure. Fosinopril is associated with a low rate of transient serum aminotransferase elevations during therapy and has been linked to rare instances of acute liver injury. Fosinopril, also known as fosinopril sodium or newace, belongs to the class of organic compounds known as proline and derivatives. Proline and derivatives are compounds containing proline or a derivative thereof resulting from reaction of proline at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom. Fosinopril is a drug which is used for treating mild to moderate hypertension, use as an adjunct in treating congestive heart failure, and may be used to slow the rate of progression of renal disease in hypertensive individuals with diabetes mellitus and microalbuminuria or overt nephropathy. . Fosinopril exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Fosinopril has been detected in multiple biofluids, such as urine and blood. Within the cell, fosinopril is primarily located in the membrane (predicted from logP). In humans, fosinopril is involved in the fosinopril metabolism pathway and the fosinopril action pathway.
Competitive ACE inhibitor. Prodrug of metabolite fosinoprilat. Shows antihypertensive effects in vivo. Orally active. Fosinopril is a prodrug form of the angiotensin converting enzyme (ACE) inhibitor fosinoprilat. Oral administration of fosinopril inhibits angiotensin I-induced pressor responses in normotensive rats, dogs, and monkeys when administered at doses of 15, 15, and 10 µmol/kg, respectively. Fosinopril (2.5 mg/kg) reduces fractional shortening and decreases left ventricular size in a porcine model of congestive heart failure. Formulations containing fosinopril have been used in the treatment of hypertension and congestive heart failure. This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Pharmacopoeia. For further information and support please go to the website of the issuing Pharmacopoeia. Fosinopril Sodium is the sodium salt of fosinopril, a phosphinic acid-containing angiotensin-converting enzyme (ACE) inhibitor with antihypertensive activity. Fosinopril sodium is an ester prodrug that is hydrolysed by esterases to its active metabolite fosinoprilat. Fosinoprilat specifically and competitively inhibits angiotensin-converting enzyme thereby decreasing the formation of the potent vasoconstrictor angiotensin II, resulting in diminished vasopressor activity. In addition, angiotensin II-mediated aldosterone secretion by adrenal cortex is decreased, which results in a decrease of sodium retention and an increase of serum potassium. (NCI05) Fosinopril sodium is the sodium salt of fosinopril. It is used for the treatment of hypertension and heart failure. A pro-drug, its phosphinate ester group is hydrolysed in vivo to give the corresponding phosphininc acid, fosinoprilat, which is the active metabolite. It has a role as an EC 3.4. 5.1 (peptidyl-dipeptidase A) inhibitor, a prodrug and an antihypertensive agent. It contains a fosinopril(1-). A phosphinic acid-containing angiotensin-converting enzyme inhibitor that is effective in the treatment of hypertension. It is a prodrug that is converted to its active metabolite fosinoprilat.
Fosinoprilat is a phosphinic acid-containing angiotensin-converting enzyme (ACE) inhibitor with antihypertensive activity. Fosinoprilat specifically and competitively inhibits angiotensin-converting enzyme thereby decreasing the formation of the potent vasoconstrictor angiotensin II, resulting in diminished vasopressor activity. In addition, angiotensin II-mediated aldosterone secretion by adrenal cortex is decreased, which results in a decrease of sodium retention and an increase in water outflow. Fosinoprilat is a phosphinic acid-containing N-acyl derivative of (4S)-cyclohexyl-L-proline. An inhibitor of angiotensin converting enzyme (ACE), it is used as the phosphinate ester pro-drug fosinopril for treatment of hypertension and chronic heart failure. It has a role as an antihypertensive agent and an EC 3.4.15.1 (peptidyl-dipeptidase A) inhibitor. It is a member of phosphinic acids and a L-proline derivative. Fosinoprilat is the active phosphinic acid metabolite of prodrug [fosinopril], which is activated by esterases in vivo. It binds zinc with phosphinic acid group.
Fosfomycin is a phosphoenolpyruvate analogue and a synthetic broad-spectrum antibiotic with antimicrobial and bactericidal properties. Fosfomycin binds to and inactivates the enzyme enolpyruvate transferase. This leads to an irreversible blockage of the condensation of uridine diphosphate-N-acetylglucosamine with p-enolpyruvate, which is one of the first steps of bacterial cell wall synthesis, thereby eventually causing cell lysis and bacterial cell death. Fosfomycin is an orally available, broad spectrum antibiotic used largely for treatment of uncomplicated urinary tract infections. Fosfomycin is associated with a low rate of transient serum enzyme during therapy and with rare cases of clinically apparent acute liver injury with jaundice. Fosfomycin, also known as phosphonomycin or FCM, belongs to the class of organic compounds known as organic phosphonic acids. These are organic compounds containing phosphonic acid. Fosfomycin is a drug which is used for the treatment of uncomplicated urinary tract infections (acute cystitis) in women due to susceptible strains of escherichia coli and enterococcus faecalis. Fosfomycin exists as a solid, soluble (in water), and a moderately acidic compound (based on its pKa). Fosfomycin has been detected in multiple biofluids, such as urine and blood. Within the cell, fosfomycin is primarily located in the cytoplasm. Fosfomycin can be biosynthesized from phosphonic acid.